molecular formula C18H17ClN2O4 B1671574 Glafenine CAS No. 3820-67-5

Glafenine

Cat. No. B1671574
CAS RN: 3820-67-5
M. Wt: 372.8 g/mol
InChI Key: GWOFUCIGLDBNKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of Glafenine involves the condensation of 4,7-dichloroquinoline with methylanthranilate resulting in a methyl ester. This ester is then transesterified with glyceryl acetonide, which is further hydrolyzed to Glafenine . A new, convenient synthesis of Glafenine has also been reported .


Molecular Structure Analysis

The molecular formula of Glafenine is C19H17ClN2O4 . The structure of Glafenine has been studied using a combination of experimental and computational studies, including Rotating frame Overhauser Effect Spectroscopy (ROESY) analysis .


Physical And Chemical Properties Analysis

Glafenine is a pale yellow crystalline powder and is odorless . More detailed physical and chemical properties are not provided in the search results .

Scientific Research Applications

Bioactivation and Metabolic Pathways

Glafenine, once widely used as a non-narcotic analgesic agent, has been the subject of studies concerning its bioactivation by human liver microsomes and peroxidases. Research by Wen and Moore (2011) identified electrophilic iminoquinone species and GSH conjugates as critical components in the bioactivation of glafenine. This bioactivation involves initial cytochrome P450-catalyzed hydroxylation followed by oxidation to form para-quinone imine intermediates, highlighting the significance of understanding glafenine's metabolic pathways and their link to its toxicity mechanisms Wen & Moore, 2011.

Effects on Cellular Processes

Glafenine's impact extends to cellular processes, as demonstrated by Schöber et al. (2003), who examined its effects on human aortic smooth muscle cells and endothelial cells. Their study revealed that glafenine hydrochloride influences cell proliferation, migration, and extracellular matrix protein synthesis, suggesting its potential use in researching cellular behavior and interventions aimed at modifying these processes Schöber et al., 2003.

Analytical and Spectrophotometric Methods

On the analytical front, El-Ragehy, Abbas, and El-khateeb (2002) have developed spectrophotometric methods for determining glafenine in the presence of its degradate, showcasing the ongoing research into refining analytical techniques for better understanding and monitoring of glafenine and its metabolites. These methods, including first derivative of ratio spectra and chemometric techniques, provide valuable tools for pharmaceutical analysis and quality control El-Ragehy, Abbas, & El-khateeb, 2002.

Understanding Glafenine's Pharmacodynamics

The pharmacodynamic aspects of glafenine are further explored through studies on its interaction with biological systems. Research into glafenine-induced intestinal injury in zebrafish and its amelioration by μ-opioid signaling offers insights into its effects on the gastrointestinal system and the potential for opioid receptors as therapeutic targets in mitigating adverse effects Goldsmith et al., 2012.

Future Directions

Research suggests that targeting the arachidonic acid pathway may be a profitable way of developing correctors of certain previously hard-to-correct class 2 CFTR mutations . Additionally, future drugs derived from Glafenine may help patients with cystic fibrosis (CF) with certain mutations .

properties

IUPAC Name

2,3-dihydroxypropyl 2-[(7-chloroquinolin-4-yl)amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O4/c20-12-5-6-14-17(7-8-21-18(14)9-12)22-16-4-2-1-3-15(16)19(25)26-11-13(24)10-23/h1-9,13,23-24H,10-11H2,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWOFUCIGLDBNKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OCC(CO)O)NC2=C3C=CC(=CC3=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1048546
Record name Glafenine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1048546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Glafenine

CAS RN

3820-67-5
Record name Glafenine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3820-67-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glafenine [INN:DCF:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003820675
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glafenine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08963
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name glafenine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757808
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Glafenine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1048546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Glafenine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.197
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GLAFENINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46HL4I09AH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Glafenine
Reactant of Route 2
Reactant of Route 2
Glafenine
Reactant of Route 3
Reactant of Route 3
Glafenine
Reactant of Route 4
Reactant of Route 4
Glafenine
Reactant of Route 5
Glafenine
Reactant of Route 6
Reactant of Route 6
Glafenine

Citations

For This Compound
1,690
Citations
BHCH STRICKER, APR BLOK, FB BRONKHORST - Liver, 1986 - Wiley Online Library
… In another patient there was improvement despite continuation of intake of glafenine and … of injury despite discontinuation of glafenine. In the fourth and fifth cases glafenine was used be…
Number of citations: 24 onlinelibrary.wiley.com
W Schöber, QB Tran, M Muringaseril… - Cell biology …, 2003 - Wiley Online Library
… The aim of this study was to examine the effects of glafenine … glafenine hydrochloride (10 µM, 50 µM, 100 µM). Half of the treated groups were incubated again with glafenine …
Number of citations: 4 onlinelibrary.wiley.com
MB Zughul, M Al Omari - Analytical Profiles of Drug Substances and …, 1992 - Elsevier
… The recrystallized glafenine showed a single sharp peak without any decomposition at melting… The equillibrium solubility of glafenine was determined by shaking the excess of glafenine …
Number of citations: 0 www.sciencedirect.com
MC Tournet, C Girre, PE Fournier - Journal of Chromatography B …, 1981 - Elsevier
Method The mobile phase was methanol-water--acetic acid (67: 23: 10) to which 0.3% of 0.91 ammonia solution was added to give a pH of 4.3. Before use, the eluent was degased by …
Number of citations: 12 www.sciencedirect.com
MA Ahmed, AB Abbas - Analytical letters, 1995 - Taylor & Francis
… for glafenine cation has been developed. It is based on the use of the ion-associate species, formed by glafenine … It exhibited a linear response for 1 x 10 −2 1x 10 −4 M of glafenine …
Number of citations: 10 www.tandfonline.com
N Vermerie, D Kusielewicz, M Tod… - Fundamental & …, 1992 - Wiley Online Library
… after a single 400 mg oral dose of glafenine. Glafenine (G) and its major active metabolite … Glafenine absorption was significantly delayed in cirrhotic patients (CP) (T max = 2.8 ± 1.3 …
Number of citations: 5 onlinelibrary.wiley.com
R Robert, GW Carlile, J Liao, H Balghi, P Lesimple… - Molecular …, 2010 - ASPET
… -CFTR mice (treated ex vivo) with glafenine increased the short-circuit current (I sc ) … glafenine also partially restored total salivary secretion. We conclude that the discovery of glafenine …
Number of citations: 101 molpharm.aspetjournals.org
BA Moussa - Journal of pharmaceutical and biomedical analysis, 2000 - Elsevier
Simple, sensitive and accurate spectrophotometric methods for the determination of glafenine and metoclopramide hydrochloride are described. The first method is based on the …
Number of citations: 49 www.sciencedirect.com
B Stricker, R de Groot, P Wilson - The Lancet, 1990 - repub.eur.nl
The campaign for healthy eating today focuses on saturated fat and cholesterol, about which the public remain confused-no wonder, since the experts are far from unanimous. Has not …
Number of citations: 15 repub.eur.nl
J Pottier, M Busigny, JP Raynaud - European journal of drug metabolism …, 1979 - Springer
… of the non-narcotic analgesic, glafenine, have been studied in … of the benzene ring of glafenine or glafenic·acid in para of the … the metabolic pathway of glafenine in the rat and compared …
Number of citations: 10 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.